N-(4-phenoxyphenyl)-4-quinazolinamine -

N-(4-phenoxyphenyl)-4-quinazolinamine

Catalog Number: EVT-5703755
CAS Number:
Molecular Formula: C20H15N3O
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-phenoxyphenyl)-4-quinazolinamine is a core structural motif found in several research compounds with biological activity. It is particularly important in the development of novel tyrosine kinase inhibitors, which have shown promise as anticancer agents. []

Synthesis Analysis

For example, one study describes the synthesis of N-(4-phenoxyphenyl)-4-quinazolinamine derivatives via a multi-step procedure starting with commercially available materials. [] Another study outlines a phase transfer-catalyzed interfacial polycondensation method for synthesizing polyesters containing the N-(4-phenoxyphenyl)-4-quinazolinamine linkage. [] These synthetic approaches highlight the versatility of this scaffold in medicinal chemistry.

Molecular Structure Analysis

N-(4-phenoxyphenyl)-4-quinazolinamine consists of a quinazoline ring system linked to a phenoxyphenyl moiety via an amino group. The presence of multiple aromatic rings and the nitrogen atoms contributes to the molecule's ability to interact with biological targets through various non-covalent interactions such as π-π stacking and hydrogen bonding. []

Chemical Reactions Analysis

N-(4-phenoxyphenyl)-4-quinazolinamine can undergo a range of chemical reactions due to its functional groups. For instance, the nitrogen atoms can be alkylated or acylated to introduce substituents that can modulate its pharmacological properties. The aromatic rings can also undergo electrophilic aromatic substitution reactions, allowing for further structural diversification. []

Mechanism of Action

While N-(4-phenoxyphenyl)-4-quinazolinamine itself has not been extensively studied for its mechanism of action, derivatives incorporating this structural motif have been explored as tyrosine kinase inhibitors. [, ] These inhibitors typically bind to the ATP-binding site of the tyrosine kinase enzyme, preventing phosphorylation and downstream signaling events crucial for cancer cell growth and survival. []

Applications
  • Antifungal Agents: Derivatives of N-(4-phenoxyphenyl)-4-quinazolinamine have shown promising antifungal activity against various plant pathogens, including Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum. []
  • Nonsteroidal Progesterone Receptor Antagonists: Studies have explored the development of N-(4-phenoxyphenyl)-4-quinazolinamine derivatives as a novel class of nonsteroidal progesterone receptor antagonists for potential use in treating uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders. []
  • Antiviral Agents: Research has demonstrated the potential of N-(4-phenoxyphenyl)-4-quinazolinamine derivatives as inhibitors of human cytomegalovirus replication. []
  • Tyrosine Kinase Inhibitors: Numerous studies highlight the significance of N-(4-phenoxyphenyl)-4-quinazolinamine as a key structural motif in developing potent and selective tyrosine kinase inhibitors. These inhibitors target specific tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and survival. Notably, N-(4-phenoxyphenyl)-4-quinazolinamine-based tyrosine kinase inhibitors have shown promise as potential therapeutic agents for treating cancer, particularly breast cancer. [, ]

Gefitinib

  • Compound Description: Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is an anilinoquinazoline compound. It functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). Gefitinib has been approved for the treatment of locally advanced or metastatic non-small cell lung cancer after failure of both platinum-based and docetaxel chemotherapies. []
  • Relevance: Gefitinib shares the core quinazolinamine structure with N-(4-phenoxyphenyl)-4-quinazolinamine. The primary structural difference lies in the substituent at the N atom of the quinazolinamine ring. While gefitinib has a substituted phenyl ring at this position, N-(4-phenoxyphenyl)-4-quinazolinamine incorporates a 4-phenoxyphenyl group. []

Erlotinib

  • Compound Description: Erlotinib, chemically known as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, is another tyrosine kinase inhibitor with structural similarities to gefitinib. It is primarily used for treating specific types of non-small cell lung cancer and pancreatic cancer. [, ]
  • Relevance: Similar to gefitinib, erlotinib possesses the central quinazolinamine scaffold found in N-(4-phenoxyphenyl)-4-quinazolinamine. Both molecules diverge in their substituents at the quinazolinamine's N atom. Erlotinib features a substituted ethynylphenyl group, unlike the 4-phenoxyphenyl group in the target compound. [, ]
  • Compound Description: This compound is a tyrosine kinase inhibitor, specifically identified as a potential therapeutic agent for its inhibitory activity against various tyrosine kinases. Notably, it exhibits polymorphism, with distinct crystal forms (polymorphs A and B) possessing unique physicochemical properties. []
  • Relevance: This compound shares the core 4-quinazolinamine structure with N-(4-phenoxyphenyl)-4-quinazolinamine. Both molecules differ in their substituents at the N atom of the quinazolinamine ring. []

Lapatinib

  • Compound Description: Lapatinib, chemically known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine, is a tyrosine kinase inhibitor. It is used in conjunction with capecitabine for treating advanced or metastatic breast cancers that overexpress HER2 (ErbB2). Lapatinib's effectiveness is attributed to its ability to inhibit the tyrosine kinase activity of both EGFR (ErbB1) and HER2. [, ]
  • Relevance: Similar to the previous compounds, lapatinib possesses the central quinazolinamine scaffold found in N-(4-phenoxyphenyl)-4-quinazolinamine. The key distinction lies in the substituent at the N atom of the quinazolinamine ring. Lapatinib incorporates a more complex substituted phenyl group compared to the 4-phenoxyphenyl group in N-(4-phenoxyphenyl)-4-quinazolinamine. [, ]

3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

  • Compound Description: 3-Nitro-N-(4-phenoxyphenyl) benzamide, also known as ICA-105574, is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. This channel plays a crucial role in shaping the cardiac action potential and influencing its duration. ICA-105574's primary mechanism of action involves the removal of hERG channel inactivation, leading to a significant increase in current amplitudes. [, ]
  • Relevance: 3-Nitro-N-(4-phenoxyphenyl) benzamide shares the 4-phenoxyphenyl substructure with N-(4-phenoxyphenyl)-4-quinazolinamine. In both compounds, the 4-phenoxyphenyl group is directly attached to the nitrogen atom of an amide group. This structural similarity suggests potential shared pharmacophoric features. [, ]

N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives

  • Compound Description: This series of compounds represents a novel class of nonsteroidal progesterone receptor (PR) antagonists. PR plays a crucial role in various physiological processes, including the female reproductive system. PR antagonists are considered potential therapeutic candidates for treating uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. []
  • Relevance: The N-(4-phenoxyphenyl)benzenesulfonamide derivatives share the common 4-phenoxyphenyl substructure with N-(4-phenoxyphenyl)-4-quinazolinamine. The primary difference lies in the presence of a benzenesulfonamide group instead of the 4-quinazolinamine moiety. This structural similarity indicates that these compounds could offer valuable insights into developing novel PR antagonists. []

2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides

  • Compound Description: This class of compounds exhibits potent inhibitory activity against the replication of human cytomegalovirus (HCMV). These uracil derivatives, featuring an N-(4-phenoxyphenyl)acetamide moiety at N3 of the pyrimidine ring, have demonstrated promising antiviral properties against both AD-169 and Davis strains of HCMV in HEL cell cultures. []
  • Relevance: These compounds share the 4-phenoxyphenyl substructure with N-(4-phenoxyphenyl)-4-quinazolinamine, with both having the 4-phenoxyphenyl group directly linked to the nitrogen atom of an amide group. This shared structural feature suggests a possible common pharmacophoric element contributing to their respective biological activities. []

Properties

Product Name

N-(4-phenoxyphenyl)-4-quinazolinamine

IUPAC Name

N-(4-phenoxyphenyl)quinazolin-4-amine

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)24-17-12-10-15(11-13-17)23-20-18-8-4-5-9-19(18)21-14-22-20/h1-14H,(H,21,22,23)

InChI Key

RJOICMFRJBMONF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.